1-Benzyl-n-methyl-1h-tetrazol-5-amine
Overview
Description
1-Benzyl-n-methyl-1h-tetrazol-5-amine is a synthetic organic compound belonging to the tetrazole family Tetrazoles are characterized by a five-membered ring containing four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Benzyl-n-methyl-1h-tetrazol-5-amine can be synthesized through several methods. One common approach involves the reaction of benzyl isothiocyanate with sodium azide in the presence of water, yielding 1-benzyl-1h-tetrazole-5-thiol . Another method involves the cycloaddition of organic nitriles with sodium azide, catalyzed by zinc salts in water . These reactions typically occur under moderate conditions and can be optimized for high yields.
Industrial Production Methods
Industrial production of this compound often employs scalable and eco-friendly methods. The use of water as a solvent, moderate reaction conditions, and non-toxic reagents are preferred to minimize environmental impact . Microwave-assisted synthesis and heterogeneous catalysis are also explored to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-n-methyl-1h-tetrazol-5-amine undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents to form corresponding oxides.
Reduction: Can be reduced using reducing agents like lithium aluminum hydride.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Strong oxidizers such as acidic chlorides and anhydrides.
Reduction: Lithium aluminum hydride or other hydride donors.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Corresponding oxides and nitrogen oxides.
Reduction: Reduced amine derivatives.
Substitution: Substituted tetrazole derivatives.
Scientific Research Applications
1-Benzyl-n-methyl-1h-tetrazol-5-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in materials science for the development of new polymers and explosives.
Mechanism of Action
The mechanism of action of 1-benzyl-n-methyl-1h-tetrazol-5-amine involves its interaction with molecular targets through its tetrazole ring. The nitrogen atoms in the ring can coordinate with metal ions, forming stable complexes. This property is exploited in medicinal chemistry, where the compound can act as a ligand, modulating the activity of enzymes and receptors .
Comparison with Similar Compounds
1-Benzyl-n-methyl-1h-tetrazol-5-amine is compared with other tetrazole derivatives:
1H-Tetrazole: The parent compound with a simpler structure.
5-Aminotetrazole: Contains an amino group at the 5-position, similar reactivity but different applications.
1-Butyl-1h-tetrazol-5-amine: Similar structure but with a butyl group instead of a benzyl group.
The uniqueness of this compound lies in its benzyl and methyl substitutions, which confer distinct chemical properties and reactivity patterns, making it suitable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-benzyl-N-methyltetrazol-5-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-10-9-11-12-13-14(9)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,10,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEVCWKKQXXVTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN=NN1CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10301232 | |
Record name | 1-benzyl-n-methyl-1h-tetrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10301232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53010-00-7 | |
Record name | NSC141928 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141928 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-benzyl-n-methyl-1h-tetrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10301232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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